![molecular formula C13H13NS B573705 4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole CAS No. 161895-09-6](/img/structure/B573705.png)
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole is a complex heterocyclic compound characterized by its unique structure containing sulfur and nitrogen atoms within a tetracyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole typically involves a series of reactions starting from readily available precursors. One common method involves the reaction of 2-(2-propen-1-ylsulfanyl)aniline with cinnamoyl chloride in the presence of a base such as triethylamine in acetonitrile. This reaction forms an intermediate compound, which is then subjected to thionylation using phosphorus pentasulfide (P2S5) in dioxane to yield the desired tetracyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tetracyclic ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the tetracyclic structure can form specific interactions with active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 13-phenyl-9,15-dithia-2-azatricyclo[9.3.1.03,8]pentadeca-1(14),3,5,7-tetraene
- 10-chloro-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
Uniqueness
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole is unique due to its specific tetracyclic structure incorporating both sulfur and nitrogen atoms. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
161895-09-6 |
|---|---|
Fórmula molecular |
C13H13NS |
Peso molecular |
215.314 |
InChI |
InChI=1S/C13H13NS/c1-2-8-4-9-5-13-12(14-7-15-13)6-11(9)10(8)3-1/h5-8,10H,1-4H2 |
Clave InChI |
UTMNPLNRXLHKFG-UHFFFAOYSA-N |
SMILES |
C1CC2CC3=CC4=C(C=C3C2C1)N=CS4 |
Sinónimos |
Cyclopent[2,3]indeno[5,6-d]thiazole, 4b,5,6,7,7a,8-hexahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6,8,10-Tetraoxatetracyclo[7.1.0.02,4.05,7]decane](/img/structure/B573624.png)


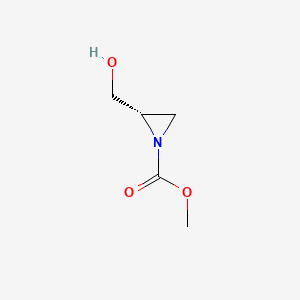
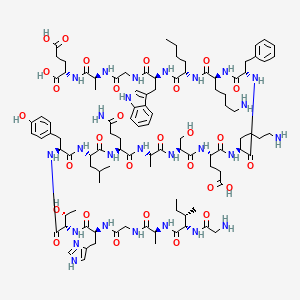
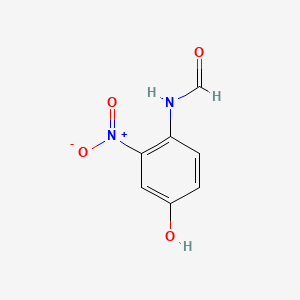
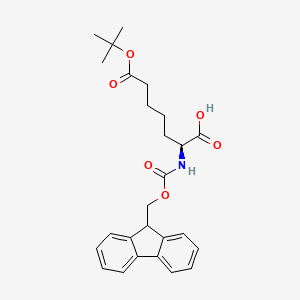
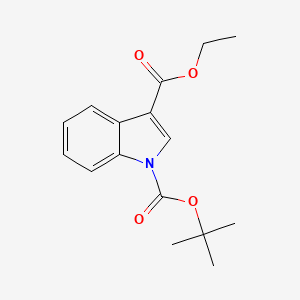
ethane](/img/structure/B573644.png)
